molecular formula C22H28N2O2 B14809896 N,N'-bis(2,5-dimethylphenyl)hexanediamide

N,N'-bis(2,5-dimethylphenyl)hexanediamide

Cat. No.: B14809896
M. Wt: 352.5 g/mol
InChI Key: CCNRMSSZKRDNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(2,5-dimethylphenyl)hexanediamide is an organic compound with the molecular formula C22H28N2O2 It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dimethylphenyl)hexanediamide typically involves the reaction of hexanediamine with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for N,N’-bis(2,5-dimethylphenyl)hexanediamide would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dimethylphenyl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N’-bis(2,5-dimethylphenyl)hexanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N’-bis(2,5-dimethylphenyl)hexanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dimethylphenyl)hexanediamide
  • N,N’-bis(3,5-dimethylphenyl)hexanediamide

Uniqueness

N,N’-bis(2,5-dimethylphenyl)hexanediamide is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N,N'-bis(2,5-dimethylphenyl)hexanediamide

InChI

InChI=1S/C22H28N2O2/c1-15-9-11-17(3)19(13-15)23-21(25)7-5-6-8-22(26)24-20-14-16(2)10-12-18(20)4/h9-14H,5-8H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

CCNRMSSZKRDNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCCC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.